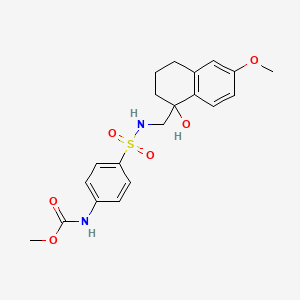

methyl (4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

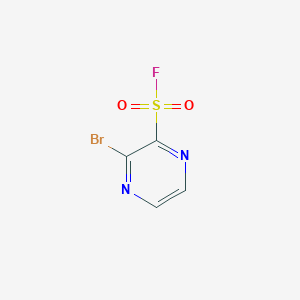

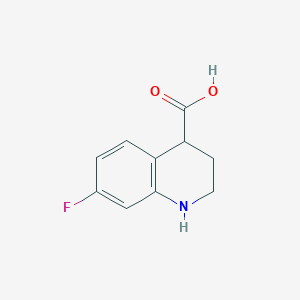

This compound is a carbamate derivative with a complex structure that includes a tetrahydronaphthalene ring and a sulfamoyl group. Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydronaphthalene ring would contribute to the compound’s rigidity and could influence its interactions with other molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate and sulfamoyl groups could influence its solubility, while the tetrahydronaphthalene ring could influence its stability .Applications De Recherche Scientifique

Sigma Receptor Binding and Antiproliferative Activity

- Sigma Receptor Affinity and Selectivity : Research has shown that certain derivatives of 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl exhibit potent sigma(1) receptor binding. These compounds, due to their affinity and selectivity for sigma(1) receptors, could be useful tools in PET experiments and potentially in tumor research and therapy (Berardi et al., 2005).

- Antiproliferative Activity : Some of these compounds have demonstrated antiproliferative activity in rat C6 glioma cells, suggesting potential application in cancer research (Berardi et al., 2005).

Metabolic Pathways of Carbamates

- Metabolism of Methylcarbamate Insecticides : Methylcarbamate insecticides, including carbaryl, undergo metabolic processes like hydrolysis, oxidation, dealkylation, and conjugation in biological systems. These processes lead to the formation of products like hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl, among others (Knaak Jb, 1971).

Synthesis and Structural Studies

- Synthesis of N-(Alk-1-en-1-yl)carbamates : The reaction of unsubstituted carbamates with tetrahydronaphthalen-2-one and chroman-2-one derivatives has been studied, leading to the formation of N-(Alk-1-en-1-yl)carbamates (Dupau et al., 2002).

- Crystal Structures : The molecular structures of derivatives containing 1,2,3,4-tetrahydronaphthalene moiety have been analyzed, contributing to the understanding of their stereochemistry and conformation (Kaiser et al., 2023).

Anticancer Activity

- Novel Ureas and Sulfamides Incorporating 1-Aminotetralins : Research into novel ureas and sulfamides derived from 1-aminotetralins has shown potential anticancer activity against human glioblastoma and prostate cancer cell lines (Özgeriş et al., 2017).

Miscellaneous Applications

- Nickel Catalyzed Cross-Coupling : The efficiency of different electrophiles, including carbamates, in nickel-catalyzed cross-coupling reactions has been evaluated, revealing insights into reaction conditions and mechanisms (Leowanawat et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl N-[4-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-27-16-7-10-18-14(12-16)4-3-11-20(18,24)13-21-29(25,26)17-8-5-15(6-9-17)22-19(23)28-2/h5-10,12,21,24H,3-4,11,13H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOZXLRZOKAOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2967356.png)

![3,4,9-Trimethyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2967363.png)

![2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B2967365.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2967375.png)

![2-(3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2967377.png)

![1-benzoyl-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2967378.png)